1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-14-8-9-15(19-2)16-12(14)10-11-6-4-3-5-7-13(11)17-16/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOPJFWUWALKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCCCCC3=NC2=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The cyclohepta[b]quinoline scaffold is common among analogs, but substituents vary significantly, influencing physicochemical and biological properties:
Substituent Effects on Physical Properties
- 11-Phenyl derivative (3f) : Exhibits a melting point of 109–110°C and distinct IR peaks (3054 cm⁻¹ for aromatic C–H, 1571 cm⁻¹ for C=N) .
- 11-Chloro-1,4-dimethyl derivative : Higher boiling point (402.9°C) and density (1.15 g/cm³) due to chloro and methyl groups enhancing van der Waals interactions .
- 2-Fluoro-11-carboxylic acid : Polar carboxyl group increases solubility and topological polar surface area (16.1 Ų) .
Spectral Data Comparisons
- ¹H NMR: The 11-phenyl analog (3f) shows cycloheptane protons at δ 1.61–2.72 and aromatic protons at δ 7.22–7.96 . Methoxy groups in the target compound would likely resonate at δ ~3.8–4.0, absent in non-methoxy analogs.
- EI-MS : The 11-phenyl analog (3f) has a molecular ion at m/z 259 (M⁺), while halogenated analogs (e.g., 11-chloro derivatives) show higher molecular weights .
Anticancer Potential
- Trifluoromethoxy and amine derivatives (4e): Exhibit potent antiproliferative activity (GI₅₀ < 1 µM) against lung and colon cancer cells with low normal cell cytotoxicity .
- Fluoro-substituted analogs (3.37) : Designed to intercalate DNA/RNA hybrids, showing mechanism-driven anticancer effects .
- Methoxy groups : Electron-donating methoxy substituents may alter binding affinity to biological targets compared to electron-withdrawing groups (e.g., Cl, CF₃O).
Enzyme Inhibition
- Tacrine-cyclohepta[b]quinoline hybrids: Lengthening the tether chain reduces acetylcholinesterase (AChE) inhibition potency by up to 12.9-fold, highlighting the sensitivity of activity to structural modifications .
Comparative Data Table
Biological Activity
1,4-Dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline (CAS No. 860786-95-4) is a heterocyclic compound with notable biological activities. This compound belongs to the class of quinolines, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C16H19NO2
- Molecular Weight : 257.33 g/mol
- Structure : The compound features a bicyclic structure typical of quinolines, which contributes to its biological activity.
Biological Activities
-
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:- In vitro Studies : A study reported the synthesis of various quinoline derivatives that demonstrated growth inhibition against multiple human cancer cell lines. The GI50 values ranged from 0.20 to 2.58 μM for the most active compounds .
- Mechanism of Action : These compounds often act by inhibiting key cellular pathways involved in cancer proliferation and survival.
-
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:- Testing Against Bacteria : In a study evaluating tetrahydroquinolone derivatives, it was found that several compounds exhibited antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus anthracis with varying degrees of efficacy .
- IC50 Values : Specific IC50 values were not reported for this compound; however, related compounds have shown promising results in similar assays.
Table 1: Biological Activity Summary
Case Studies
-
Study on Anticancer Efficacy
A comprehensive study synthesized various derivatives of quinoline and evaluated their anticancer potential using a panel of human cancer cell lines from the National Cancer Institute. The findings highlighted several compounds with IC50 values indicating strong antiproliferative effects against cancer cells . -
Antimicrobial Evaluation
Research on tetrahydroquinolone derivatives emphasized their broad-spectrum antimicrobial activity. The study conducted in vitro tests against common pathogens and identified several active compounds that could serve as lead candidates for further development .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1,4-dimethoxy-tetrahydroquinoline derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of tetrahydroquinoline derivatives typically employs Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl substitutions) and cyclization strategies. For example, PdCl₂(PPh₃)₂ and PCy₃ catalysts in DMF with K₂CO₃ as a base are effective for introducing methoxy groups at specific positions . Reaction temperature (80–120°C) and solvent polarity significantly impact yields (35–85%) and purity. Column chromatography with silica gel and ethanol recrystallization are standard purification steps .
Q. Which spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and distinguish between aromatic and aliphatic hydrogens in the tetrahydroquinoline core .
- HRMS : Confirm molecular weight (e.g., C₁₉H₂₃NO₂ requires m/z 297.173) and detect isotopic patterns for chlorine-free derivatives .
- IR : Identify carbonyl or amine functional groups (if present) via stretching frequencies (e.g., C=O at ~1650 cm⁻¹) .
Q. What are the core pharmacological or material science applications of tetrahydroquinoline scaffolds?
- Methodological Answer : Tetrahydroquinolines are explored as:
- Antitumor agents : Methoxy groups enhance DNA intercalation, while substituents at C-7/C-8 modulate cytotoxicity .
- Antioxidants : Electron-donating groups (e.g., methoxy) improve radical scavenging activity .
- Dyes/Corrosion inhibitors : Planar aromatic systems with electron-rich substituents enable π-π interactions .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve regioselectivity in the cyclohepta[b]quinoline core?
- Methodological Answer :
- Substituent-directed cyclization : Use steric/electronic effects of methoxy groups to direct ring closure. For example, bulky groups at C-1/C-4 favor 6-membered over 7-membered ring formation .
- Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and improves yield by 15–20% via controlled thermal activation .
Q. How should researchers address contradictions in reported biological activity data for structurally similar analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chloro vs. methoxy) on bioactivity. For example, 5-chloro derivatives show higher antimicrobial activity but lower solubility than methoxy analogs .
- Validation assays : Replicate experiments under standardized conditions (e.g., fixed pH, solvent) to isolate variable effects .
Q. What computational strategies predict the reactivity of the methoxy-substituted tetrahydroquinoline core in catalytic systems?
- Methodological Answer :
- DFT calculations : Model HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks. Methoxy groups lower LUMO energy, enhancing electron-deficient ring reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerase II) to guide functionalization .
Q. How can researchers design derivatives with dual functionality (e.g., fluorescence and bioactivity)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
